
4-(2-Bromophenyl)-1H-imidazole
Vue d'ensemble
Description
4-(2-Bromophenyl)-1H-imidazole, also known as 2-bromo-4-phenylimidazole, is a heterocyclic aromatic compound that has been extensively studied in recent years due to its wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, from synthesis to biochemical and physiological studies. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications :
- A study by Narwal et al. (2012) discussed the synthesis of derivatives of 4-(2-Bromophenyl)-1H-imidazole, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole. These derivatives exhibited notable antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents Synthesis of Novel Imidazoles as Potent Antimicrobial Agents.
Molecular Docking and Computational Studies :
- Research conducted by Jayashree et al. (2019) synthesized a new imidazole derivative and performed molecular docking studies. This study revealed the compound's potential interactions with Candida albicans dihydrofolate reductase, suggesting potential applications in antifungal drug development Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole.
Chemical Analysis and Characterization :
- A paper by Hossain et al. (2018) emphasized solvent-free synthesis pathways for imidazole derivatives and conducted a detailed experimental and computational spectroscopic characterization. Their findings contribute to understanding the reactive properties of such compounds Understanding reactivity of two newly synthetized imidazole derivatives by spectroscopic characterization and computational study.
Corrosion Inhibition Applications :
- Prashanth et al. (2021) explored the use of imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, as corrosion inhibitors. This study highlights the potential of this compound derivatives in protecting metals against corrosion Effect of OH, NH2 and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions: Experimental, surface and DFT explorations.
Spectroscopy and Reactivity Studies :
- Another study by Thomas et al. (2018) reported the solvent-free synthesis of imidazole derivatives and investigated their spectroscopic characteristics and reactivity. Their research provides insights into the stability and interactions of such molecules Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in sm cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon–carbon bonds .
Result of Action
The sm cross-coupling reaction, in which similar compounds are involved, results in the formation of new carbon–carbon bonds . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-(2-Bromophenyl)-1H-imidazole. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and outcomes. In the context of SM cross-coupling reactions, the process is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
5-(2-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOTSCACKQLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473552 | |
| Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
450415-78-8 | |
| Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



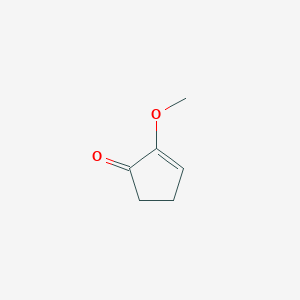
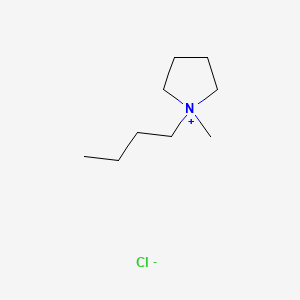
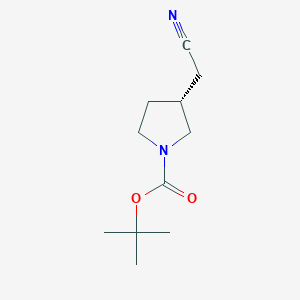
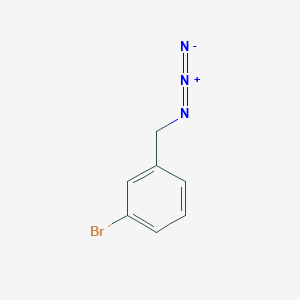



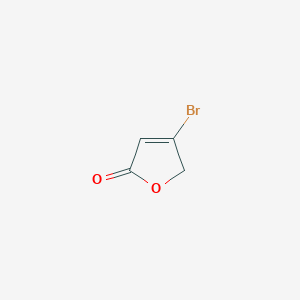



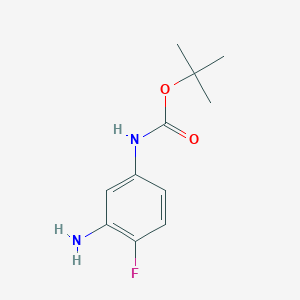
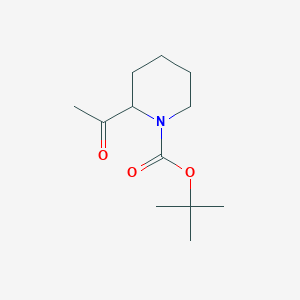
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)